3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea
CAS No.: 2034342-40-8
Cat. No.: VC7037861
Molecular Formula: C12H18N2O3
Molecular Weight: 238.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034342-40-8 |
|---|---|
| Molecular Formula | C12H18N2O3 |
| Molecular Weight | 238.287 |
| IUPAC Name | 1-[2-(furan-3-yl)ethyl]-3-(oxan-4-yl)urea |
| Standard InChI | InChI=1S/C12H18N2O3/c15-12(14-11-3-7-16-8-4-11)13-5-1-10-2-6-17-9-10/h2,6,9,11H,1,3-5,7-8H2,(H2,13,14,15) |
| Standard InChI Key | KBXBESKVJGSPQS-UHFFFAOYSA-N |
| SMILES | C1COCCC1NC(=O)NCCC2=COC=C2 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea, one might start with a furan-3-yl ethylamine and an oxan-4-yl isocyanate.
Synthesis Steps:
-
Preparation of Starting Materials: Synthesize or obtain the necessary amines and isocyanates.
-
Reaction Conditions: Combine the amine and isocyanate under appropriate conditions (e.g., solvent, temperature) to form the urea derivative.
Potential Applications
Urea derivatives are versatile compounds with applications in pharmaceuticals, agrochemicals, and materials science.
-
Pharmaceuticals: Urea derivatives can exhibit biological activity, such as anti-inflammatory or antimicrobial properties.
-
Agrochemicals: They may serve as pesticides or herbicides due to their ability to interact with biological systems.
-
Materials Science: Incorporation into polymers or other materials could enhance their properties.
Research Findings and Data
While specific research findings on 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea are not available, related compounds like 1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(2-hydroxyethyl)urea (CID 3157646) provide insights into the potential properties and applications of urea derivatives with heterocyclic rings .
Example Data Table for Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(2-hydroxyethyl)urea | C19H16N4O4 | 364.4 | Not listed |
| Urea, N-1,2,3-benzothiadiazol-6-yl-Na(2)-[2-(tetrahydro-2H-pyran-4-yl)ethyl]- | C14H18N4O2S | 306.39 | 1426152-54-6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume